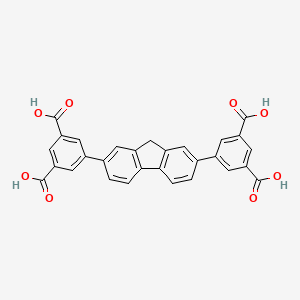
5,5'-(9H-Fluorene-2,7-diyl)diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid: is an organic compound with the molecular formula C₂₉H₁₈O₈. It is a derivative of fluorene and isophthalic acid, characterized by the presence of two isophthalic acid groups attached to the 2,7-positions of the fluorene core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid typically involves the reaction of fluorene derivatives with isophthalic acid derivatives under specific conditions. One common method is the condensation reaction between 2,7-dibromofluorene and isophthalic acid in the presence of a palladium catalyst. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid has several scientific research applications, including:
Materials Science:
Organic Electronics: Employed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its unique electronic properties.
Biological Research: Investigated for its potential use in drug delivery systems and as a building block for biologically active compounds.
Industrial Applications: Utilized in the production of high-performance polymers and resins.
Mechanism of Action
The mechanism of action of 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid is primarily related to its ability to interact with various molecular targets and pathways. In materials science, the compound’s rigid structure and functional groups enable it to form stable coordination complexes with metal ions, leading to the formation of MOFs with specific properties. In organic electronics, its conjugated system allows for efficient charge transport and light emission .
Comparison with Similar Compounds
5,5’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)diisophthalic acid: Similar structure but with additional methyl groups, leading to different electronic and steric properties.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): Contains boronic acid ester groups, used in organic synthesis and materials science.
Uniqueness: 5,5’-(9H-Fluorene-2,7-diyl)diisophthalic acid is unique due to its specific combination of fluorene and isophthalic acid moieties, which impart distinct structural and electronic properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and stability .
Properties
Molecular Formula |
C29H18O8 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
5-[7-(3,5-dicarboxyphenyl)-9H-fluoren-2-yl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C29H18O8/c30-26(31)20-7-16(8-21(12-20)27(32)33)14-1-3-24-18(5-14)11-19-6-15(2-4-25(19)24)17-9-22(28(34)35)13-23(10-17)29(36)37/h1-10,12-13H,11H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
SHVNFNRBYJHTDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=C1C=C(C=C4)C5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















